
4-bromo-N-(tert-butyl)-2-nitroaniline
概要
説明
4-bromo-N-(tert-butyl)-2-nitroaniline is a useful research compound. Its molecular formula is C10H13BrN2O2 and its molecular weight is 273.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Radical Formation
4-Bromo-N-(tert-butyl)-2-nitroaniline and its derivatives play a significant role in chemical synthesis. Marx and Rassat (2002) demonstrated the utility of a related compound in the hetero-Cope rearrangement process, leading to the synthesis of highly water-soluble nitroxides, which are stable free radicals useful in various chemical and biological applications (Marx & Rassat, 2002). Additionally, Kaneko et al. (1994) synthesized poly(phenylenevinylene) derivatives bearing a nitroxide radical, indicating its role in creating chemically stable polyradicals with potential applications in materials science (Kaneko et al., 1994).
Biophysical and Structural Biology Applications
Nitroxides, such as those derived from this compound, are broadly used as molecular probes in biophysics, structural biology, and biomedical research. Zhurko et al. (2020) highlighted the significance of nitroxides in understanding biological structures and functions, demonstrating their role in probing redox properties and chemical interactions in biological systems (Zhurko et al., 2020).
Development of Antimicrobial Agents
Compounds derived from this compound have potential applications in developing antimicrobial agents. Doraswamy and Ramana (2013) synthesized substituted phenyl azetidines, indicating the role of such compounds in the exploration of new antimicrobial drugs (Doraswamy & Ramana, 2013).
Application in Organic Magnetic Materials
Ferrer et al. (2001) explored the use of derivatives of this compound in the creation of organic magnetic materials. Their research contributed to the understanding of how such compounds can be used to develop materials with specific magnetic properties (Ferrer et al., 2001).
Environmental and Herbicide Degradation Studies
The study of the biodegradation of dinitroaniline herbicides, such as butralin which shares structural similarities with this compound, is crucial in environmental research. Ghatge et al. (2020) investigated a bacterium capable of degrading butralin, a dinitroaniline herbicide, providing insights into the environmental fate and potential remediation strategies for related compounds (Ghatge et al., 2020).
Fluorescent Sensors and Detection Applications
Compounds like this compound can be utilized in developing fluorescent sensors for detecting various substances. Han et al. (2020) synthesized compounds for selective sensing of nitro compounds, metal cations, and amino acids, demonstrating the potential of derivatives of this compound in sensory applications (Han et al., 2020).
特性
IUPAC Name |
4-bromo-N-tert-butyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIOMWQYRMBEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675374 | |
| Record name | 4-Bromo-N-tert-butyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135351-95-9 | |
| Record name | 4-Bromo-N-tert-butyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
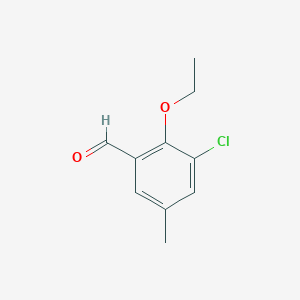
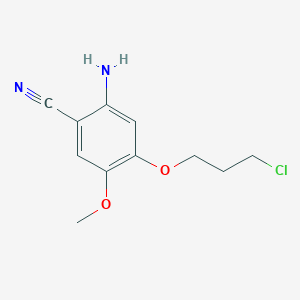

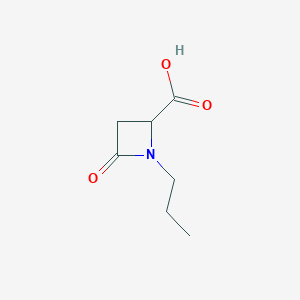


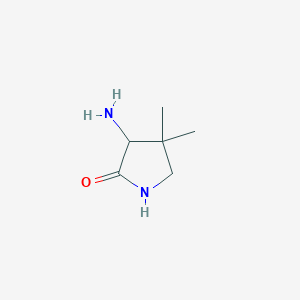

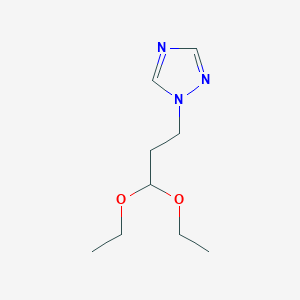
![2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440776.png)
![3-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440777.png)
![3-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440778.png)
![3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440779.png)

